molecular formula C7H5BrFNO B1447099 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone CAS No. 1820641-72-2

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone

Cat. No.: B1447099
CAS No.: 1820641-72-2
M. Wt: 218.02 g/mol
InChI Key: WOIYJAQZUWFJGM-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring, with an ethanone group attached to the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination and fluorination of pyridine derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine and fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The ethanone group can undergo nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and functional groups .

Comparison with Similar Compounds

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • 2-Acetyl-6-bromopyridine

Comparison: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in chemical synthesis .

Properties

IUPAC Name

1-(3-bromo-5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIYJAQZUWFJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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